molecular formula C27H29N3O2S B10871402 N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide

N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide

Cat. No.: B10871402
M. Wt: 459.6 g/mol
InChI Key: ZJJBRCYKUBRUOV-UHFFFAOYSA-N
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Description

N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide is a structurally complex acetamide derivative featuring a piperidinylcarbamothioyl core substituted with a hydroxy(diphenyl)methyl group. This compound is characterized by:

  • A central piperidine ring modified at the 1-position with a carbonothioylamino linkage.
  • An acetamide group attached to a para-substituted phenyl ring via the carbonothioylamino bridge.

Properties

Molecular Formula

C27H29N3O2S

Molecular Weight

459.6 g/mol

IUPAC Name

N-[4-[[4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioyl]amino]phenyl]acetamide

InChI

InChI=1S/C27H29N3O2S/c1-20(31)28-24-12-14-25(15-13-24)29-26(33)30-18-16-23(17-19-30)27(32,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,23,32H,16-19H2,1H3,(H,28,31)(H,29,33)

InChI Key

ZJJBRCYKUBRUOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the diphenylmethyl group. The final step involves the formation of the carbonothioyl linkage and the acetamide group. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of key features:

2-(4-Methoxyphenoxy)-N-{[4-(1-piperidinylsulfonyl)phenyl]carbamothioyl}acetamide

  • Structural Differences: Replaces the hydroxy(diphenyl)methyl group with a 4-methoxyphenoxy moiety. Features a piperidinylsulfonyl group instead of a piperidinylcarbonothioyl linkage.
  • Implications: The sulfonyl group enhances polarity and hydrogen-bond acceptor capacity compared to the carbonothioyl group in the target compound. The methoxyphenoxy substituent may reduce steric hindrance compared to the bulky diphenylmethyl group .

2-Phenoxy-N-{[4-(1-piperidinyl)phenyl]carbamothioyl}acetamide

  • Structural Differences: Lacks the hydroxy(diphenyl)methyl group entirely. Retains a simpler phenoxy-acetamide backbone.
  • Implications: Reduced steric bulk may improve solubility but decrease target specificity in hydrophobic binding pockets.

N-[4-((4-[4-(3-THIENYL)PHENOXY]PIPERIDIN-1-YL)CARBONYL)PHENYL]ACETAMIDE

  • Structural Differences: Substitutes the hydroxy(diphenyl)methyl group with a 4-(3-thienyl)phenoxy moiety. Replaces the carbonothioylamino bridge with a carbonyl group.
  • The carbonyl linkage may reduce thiourea-mediated metal chelation compared to the target compound .

N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-2-phenoxyacetamide

  • Structural Differences: Features an acetyl(methyl)amino group on the phenyl ring instead of the hydroxy(diphenyl)methyl-piperidine system. Retains the phenoxy-acetamide and carbamothioyl motifs.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide (Target) C₃₃H₃₂N₃O₂S 546.70 Hydroxy(diphenyl)methyl, carbamothioyl -
2-(4-Methoxyphenoxy)-N-{[4-(1-piperidinylsulfonyl)phenyl]carbamothioyl}acetamide C₂₁H₂₃N₃O₄S₂ 457.55 4-Methoxyphenoxy, piperidinylsulfonyl
2-Phenoxy-N-{[4-(1-piperidinyl)phenyl]carbamothioyl}acetamide C₂₀H₂₂N₃O₂S 368.48 Phenoxy, piperidinyl
N-[4-((4-[4-(3-THIENYL)PHENOXY]PIPERIDIN-1-YL)CARBONYL)PHENYL]ACETAMIDE C₂₄H₂₄N₂O₃S 420.52 4-(3-Thienyl)phenoxy, carbonyl
N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-2-phenoxyacetamide C₁₈H₁₉N₃O₃S 357.43 Acetyl(methyl)amino, phenoxy

Research Findings and Implications

  • Hydrophobic Interactions: The hydroxy(diphenyl)methyl group in the target compound provides enhanced hydrophobic character compared to simpler analogs (e.g., phenoxy or methoxyphenoxy derivatives), which may improve binding to lipophilic targets .
  • Hydrogen-Bonding Capacity: The hydroxyl and carbamothioyl groups in the target compound offer dual hydrogen-bond donor/acceptor sites, a feature absent in sulfonyl- or carbonyl-containing analogs .
  • Metabolic Stability : Compounds with acetylated amines (e.g., ) or sulfonyl groups () may exhibit increased resistance to enzymatic degradation compared to the target molecule’s hydroxyl group .

Biological Activity

N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of its pharmacological applications. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₃₁H₃₉N₃O₂S
  • Molecular Weight : 501.66 g/mol
  • CAS Number : 83799-24-0

This compound exhibits a range of biological activities primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it has demonstrated inhibitory effects on dihydroorotate dehydrogenase (DHODH), which is pivotal in pyrimidine synthesis and has implications in immunosuppressive therapy .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against various bacterial and fungal strains. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine moiety enhance antimicrobial efficacy .
  • Antioxidant Properties : Research has indicated that the compound may exhibit antioxidant activity, contributing to its potential therapeutic effects in oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionDHODH inhibition leading to reduced viral replication
AntimicrobialEffective against Xanthomonas axonopodis and Ralstonia solanacearum
AntioxidantScavenging free radicals in vitro

Notable Research Findings

  • Dihydroorotate Dehydrogenase Inhibition :
    • A study demonstrated that derivatives of this compound effectively inhibited DHODH, showing promise as immunosuppressive agents. The IC50 values were significantly lower than those of known inhibitors such as brequinar .
  • Antimicrobial Efficacy :
    • A series of piperidine derivatives were synthesized, and their antimicrobial activities were evaluated against both bacterial and fungal pathogens. The results indicated a strong correlation between structural modifications and enhanced antimicrobial properties .
  • Oxidative Stress Mitigation :
    • In vitro assays revealed that the compound exhibited significant antioxidant activity, which could be beneficial in preventing cellular damage caused by oxidative stress .

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